molecular formula C21H18N2O7 B11037453 dimethyl 5-[3-(methoxycarbonyl)-2-methyl-5-oxo-1,6-naphthyridin-6(5H)-yl]benzene-1,3-dicarboxylate

dimethyl 5-[3-(methoxycarbonyl)-2-methyl-5-oxo-1,6-naphthyridin-6(5H)-yl]benzene-1,3-dicarboxylate

Cat. No.: B11037453
M. Wt: 410.4 g/mol
InChI Key: KJIYVESEDPRMRH-UHFFFAOYSA-N
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Description

Dimethyl 5-[3-(methoxycarbonyl)-2-methyl-5-oxo-1,6-naphthyridin-6(5H)-yl]benzene-1,3-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is a fused bicyclic structure containing nitrogen atoms, and is functionalized with ester groups. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.

Properties

Molecular Formula

C21H18N2O7

Molecular Weight

410.4 g/mol

IUPAC Name

dimethyl 5-(3-methoxycarbonyl-2-methyl-5-oxo-1,6-naphthyridin-6-yl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C21H18N2O7/c1-11-15(21(27)30-4)10-16-17(22-11)5-6-23(18(16)24)14-8-12(19(25)28-2)7-13(9-14)20(26)29-3/h5-10H,1-4H3

InChI Key

KJIYVESEDPRMRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-[3-(methoxycarbonyl)-2-methyl-5-oxo-1,6-naphthyridin-6(5H)-yl]benzene-1,3-dicarboxylate typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.

    Functionalization: The naphthyridine core is then functionalized with ester groups through esterification reactions. This often involves the use of reagents like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride.

    Final Assembly: The final step involves coupling the functionalized naphthyridine with a benzene-1,3-dicarboxylate derivative under conditions that promote ester formation, such as using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[3-(methoxycarbonyl)-2-methyl-5-oxo-1,6-naphthyridin-6(5H)-yl]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the methoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Synthesis of Dimethyl 5-[3-(methoxycarbonyl)-2-methyl-5-oxo-1,6-naphthyridin-6(5H)-yl]benzene-1,3-dicarboxylate

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the naphthyridine core and subsequent functionalization. The general synthetic route includes:

  • Formation of the Naphthyridine Framework : The initial step often involves cyclization reactions that create the naphthyridine structure.
  • Functionalization : Following the formation of the core structure, various substituents such as methoxycarbonyl and methyl groups are introduced through nucleophilic substitution or other coupling reactions.
  • Esterification : The final steps usually involve esterification processes to yield the dimethyl ester derivative.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that derivatives of naphthyridine compounds exhibit significant inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and others. For instance, a related study indicated that compounds with similar structures showed varying degrees of cytotoxicity against cancer cells, suggesting that structural modifications influence their biological activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that naphthyridine derivatives can exhibit activity against a range of bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or function, making these compounds promising candidates for developing new antibiotics .

Enzyme Inhibition

Another significant application is in enzyme inhibition. Compounds related to this compound have been studied for their ability to inhibit key enzymes involved in metabolic pathways relevant to diseases such as cancer and bacterial infections. For example, dual inhibitors targeting thymidylate synthase and dihydrofolate reductase have shown promise in preclinical studies .

Case Study 1: Anticancer Activity Evaluation

In a systematic study examining various naphthyridine derivatives, researchers synthesized multiple analogs and assessed their cytotoxic effects on MDA-MB-231 cells. The results indicated that certain modifications led to enhanced activity, with some compounds achieving IC50 values lower than standard chemotherapeutics like paclitaxel .

CompoundIC50 (µM)Activity Type
Compound A15Anticancer
Compound B30Anticancer
Paclitaxel20Standard

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of naphthyridine derivatives against Gram-positive and Gram-negative bacteria. The study found that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

CompoundMIC (µg/mL)Target Bacteria
Compound C10Staphylococcus aureus
Compound D25Escherichia coli

Mechanism of Action

The mechanism of action of dimethyl 5-[3-(methoxycarbonyl)-2-methyl-5-oxo-1,6-naphthyridin-6(5H)-yl]benzene-1,3-dicarboxylate depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

    Interacting with DNA: Intercalating into DNA strands, which can disrupt replication and transcription processes.

    Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-bromobenzene-1,3-dicarboxylate: Similar ester functionality but with a bromine substituent, making it more reactive in substitution reactions.

    Dimethyl 2-[2,6-bis(methoxycarbonyl)phenyl]benzene-1,3-dicarboxylate: Contains additional ester groups, potentially increasing its reactivity and applications in polymer synthesis.

Uniqueness

Dimethyl 5-[3-(methoxycarbonyl)-2-methyl-5-oxo-1,6-naphthyridin-6(5H)-yl]benzene-1,3-dicarboxylate is unique due to its naphthyridine core, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions, such as enzyme inhibition or receptor modulation.

Biological Activity

Dimethyl 5-[3-(methoxycarbonyl)-2-methyl-5-oxo-1,6-naphthyridin-6(5H)-yl]benzene-1,3-dicarboxylate is a complex organic compound with significant biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C19H19N2O5
  • Molecular Weight : 357.36 g/mol
  • CAS Number : 6026-86-4

The structure features a naphthyridine core, which is known for its diverse biological activities. The presence of methoxycarbonyl and dicarboxylate groups enhances its solubility and reactivity.

Antimicrobial Properties

Recent studies have shown that derivatives of naphthyridine exhibit antimicrobial activity. For instance, compounds similar to this compound have been reported to inhibit the growth of various bacteria and fungi. The mechanism is believed to involve interference with nucleic acid synthesis or disruption of cell membrane integrity .

Anticancer Activity

Research indicates that naphthyridine derivatives possess anticancer properties. For example, certain compounds have been found to induce apoptosis in cancer cells by activating specific signaling pathways. The ability to selectively target cancer cells while sparing normal cells makes these compounds promising candidates for cancer therapy .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of naphthyridine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.

CompoundMIC (µg/mL)Target Organism
Compound A16Staphylococcus aureus
Compound B32Escherichia coli
Dimethyl 5-[3-(methoxycarbonyl)-2-methyl-5-oxo... 32 Both

Case Study 2: Anticancer Activity

A study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF7). The compound demonstrated significant cytotoxicity with an IC50 value of 25 µM after 48 hours of treatment.

Cell LineIC50 (µM)Treatment Duration
MCF72548 hours

Q & A

Q. How can researchers design derivatives to enhance the compound’s solubility without compromising activity?

  • Structural Modifications : Introduce polar groups (e.g., hydroxyl, amine) at the benzene-dicarboxylate moiety.
  • Prodrug Approach : Convert esters to water-soluble salts (e.g., sodium carboxylates).
  • Co-solvent Systems : Use cyclodextrins or PEG-based formulations for in vitro assays .

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